

Introduction to the Sodium-Calcium Exchanger 1 (NCX1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ncx1-IN-1	
Cat. No.:	B15571510	Get Quote

The Sodium-Calcium Exchanger 1 (NCX1) is a critical plasma membrane protein that facilitates the bidirectional transport of sodium (Na⁺) and calcium (Ca²⁺) ions.[1] It is a member of the cation/Ca²⁺ exchanger superfamily and is ubiquitously expressed in various mammalian tissues, with particularly high levels in the heart, brain, and kidney.[2][3] NCX1 plays a pivotal role in maintaining intracellular Ca²⁺ homeostasis, which is essential for a multitude of cellular processes including muscle contraction, neurotransmission, and gene expression.[2][4]

NCX1 operates in two distinct modes depending on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺:

- Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, NCX1 transports one Ca²⁺ ion out of the cell in exchange for the influx of three Na⁺ ions. This mode is crucial for extruding Ca²⁺ from the cytoplasm, thereby keeping intracellular Ca²⁺ concentrations low.[1]
 [5] The energy for this transport is derived from the electrochemical gradient of Na⁺, which is maintained by the Na⁺/K⁺-ATPase pump.[6]
- Reverse Mode (Ca²⁺ Influx): Under certain pathological conditions, such as ischemia or heart failure, the direction of ion transport can be reversed.[1] In this mode, NCX1 facilitates the influx of Ca²⁺ into the cell in exchange for the efflux of Na⁺. This reversal can lead to intracellular Ca²⁺ overload, exacerbating cellular injury and dysfunction.[1]

Due to its central role in Ca²⁺ regulation, NCX1 has emerged as a significant therapeutic target for a range of cardiovascular and neurological disorders.[1]



The Function of NCX1 Inhibitors

NCX1 inhibitors are small molecules that modulate the activity of the NCX1 protein. By binding to the exchanger, these compounds can block either the forward or reverse mode of operation, or both.[1] The primary therapeutic goal of NCX1 inhibition is to prevent the detrimental effects of Ca²⁺ overload in pathological states.[1] For instance, in the context of cardiac ischemia-reperfusion injury, inhibiting the reverse mode of NCX1 can prevent the massive influx of Ca²⁺ upon reperfusion, thereby reducing myocardial damage.[1]

Prominent examples of NCX1 inhibitors that have been extensively studied include SEA0400 and KB-R7943.

Quantitative Data for NCX1 Inhibitors

The potency of NCX1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC_{50}), which represents the concentration of the inhibitor required to reduce NCX1 activity by 50%. The IC_{50} can vary depending on the specific inhibitor, the cell type, and the experimental conditions.

Table 1: IC50 Values for SEA0400

Cell Type/Preparation	NCX Isoform(s)	Measured Activity	IC50
Cultured Rat Astrocytes	NCX	Na+-dependent Ca²+ uptake	5.0 nM[7][8]
Cultured Rat Microglia	NCX	Na+-dependent Ca²+ uptake	8.3 nM[7][8]
Canine Cardiac Sarcolemmal Vesicles	NCX	NCX activity	90 nM[9]
Rat Cardiomyocytes	NCX	NCX activity	92 nM[9]
Cultured Rat Neurons	NCX	Na+-dependent Ca²+ uptake	33 nM[7][8]
Cortical Neurons	NCX1	NMDA-activated currents	~27 nM[4]



Table 2: IC₅₀ Values for KB-R7943

Cell Type/Preparation	NCX Isoform(s)	Measured Activity	IC50
Cultured Neurons, Astrocytes, Microglia	NCX	Na+-dependent Ca²+ uptake	2-4 μM[8]
Cultured Hippocampal Neurons	NCX (reverse mode)	NCX activity	5.7 ± 2.1 μM[10][11]
Cultured Hippocampal Neurons	NMDA receptor	NMDA-induced Ca ²⁺ increase	13.4 ± 3.6 μM[10][11]
Cultured Neurons	Mitochondrial Respiration	2,4-dinitrophenol- stimulated	11.4 ± 2.4 μM[10][11]
HEK293 cells expressing TRPC3	TRPC3 channels	Patch-clamp currents	0.46 μM[12]
HEK293 cells expressing TRPC6	TRPC6 channels	Patch-clamp currents	0.71 μM[<mark>12</mark>]
HEK293 cells expressing TRPC5	TRPC5 channels	Patch-clamp currents	1.38 μM[12]
Renal Epithelial Cells	NCX1.3 (forward mode)	NCX activity	2-3 μM[6]

Note: KB-R7943 has been shown to have off-target effects, including inhibition of NMDA receptors, mitochondrial complex I, and TRPC channels, which should be considered when interpreting experimental results.[10][11][12]

Signaling Pathways and Experimental Workflows NCX1-Mediated Signaling in Cell Migration

Inhibition of NCX1 has been shown to increase intracellular calcium, which can trigger downstream signaling cascades. One such pathway involves the activation of Extracellular Signal-regulated Kinase (ERK1/2), a key regulator of cell migration.[6]





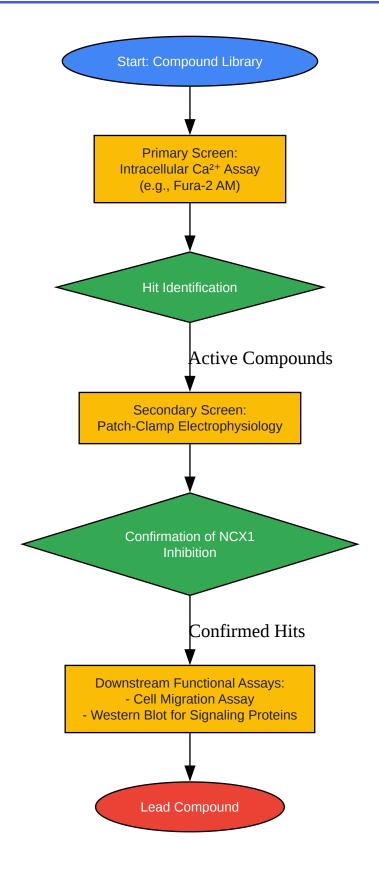
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NCX1 inhibition leading to increased cell migration.

General Experimental Workflow for Screening NCX1 Inhibitors

A typical workflow to assess the efficacy of a potential NCX1 inhibitor involves a series of in vitro assays.





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- To cite this document: BenchChem. [Introduction to the Sodium-Calcium Exchanger 1 (NCX1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571510#what-is-the-function-of-ncx1-in-1]

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